molecular formula C17H14F2N2OS B2934090 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851865-05-9

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2934090
CAS No.: 851865-05-9
M. Wt: 332.37
InChI Key: ITBWOZVFEPMHSP-UHFFFAOYSA-N
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Description

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H14F2N2OS and its molecular weight is 332.37. The purity is usually 95%.
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Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H14F2N2S
  • Molecular Weight : 296.35 g/mol

This compound features a dihydroimidazole ring, a fluorobenzylthio group, and a fluorophenyl group, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Studies have shown that derivatives of imidazole compounds can inhibit the growth of cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer).
  • Mechanism : The compound may exert its effects through apoptosis induction and cell cycle arrest.
Cell Line IC50 Value (µM) Reference
MCF-710.28
HEPG210.79

Antimicrobial Activity

The compound's thioether group is known to enhance antimicrobial properties. It has been evaluated against various bacterial strains:

  • Target Bacteria : Staphylococcus aureus, Escherichia coli.
  • Mechanism : Inhibition of bacterial cell wall synthesis.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study reported that compounds similar to this compound exhibited significant anticancer activity against the MCF-7 cell line with an IC50 value lower than standard chemotherapeutics like doxorubicin .
  • Thioether Derivatives in Antimicrobial Applications :
    Another research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains .
  • Mechanism of Action Studies :
    Detailed molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity .

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBWOZVFEPMHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.